imidapril
Description
Historical Context of Angiotensin-Converting Enzyme Inhibitor Research
The history of ACE inhibitor research is closely linked to the understanding of the RAAS and its role in blood pressure regulation patsnap.comwikipedia.orgthe-rheumatologist.org. The discovery of an orally inactive peptide with ACE inhibitory properties in the venom of the Brazilian pit viper Bothrops jararaca was a pivotal moment, highlighting the importance of ACE as a therapeutic target wikipedia.orgpharmaceutical-journal.com. This discovery spurred the development of synthetic, orally active ACE inhibitors wikipedia.orgpharmaceutical-journal.com. Captopril (B1668294) was the first orally active ACE inhibitor developed, followed by other derivatives designed to improve pharmacological properties wikipedia.orgpharmaceutical-journal.com. The understanding of ACE as a zinc-containing metalloprotein with similarities to carboxypeptidase A guided the design of early inhibitors wikipedia.org. Subsequent research identified two active sites of ACE, the N-domain and C-domain, leading to the development of domain-specific inhibitors wikipedia.org. The clinical utility of ACE inhibitors was further solidified by large-scale trials demonstrating their benefits in conditions like heart failure, such as the CONSENSUS and SOLVD trials, which showed improved survival with enalapril (B1671234) therapy pharmaceutical-journal.comresearchgate.net.
Conceptual Frameworks Guiding Imidapril (B193102) Research
Research involving this compound is guided by several conceptual frameworks. A primary framework is the targeting of the RAAS to modulate blood pressure and fluid balance patsnap.comresearchgate.net. The understanding that inhibiting ACE reduces angiotensin II production, leading to vasodilation and decreased aldosterone (B195564) secretion, forms the basis for its use in conditions like hypertension and heart failure nih.govglpbio.compatsnap.com. Another important framework involves investigating the effects of ACE inhibition on various organ systems and disease processes beyond its direct hemodynamic effects. This includes exploring the role of the bradykinin-NO system in mediating some of the beneficial effects of ACE inhibitors, as demonstrated in preclinical studies with this compound on vascular remodeling ahajournals.org. Conceptual frameworks also encompass the investigation of the potential protective effects of ACE inhibitors on organs like the kidneys and heart, exploring mechanisms such as the prevention of adverse cardiac remodeling and improvement of mitochondrial function core.ac.uknih.govceon.rs. Furthermore, research paradigms extend to evaluating the comparative effectiveness of different ACE inhibitors, including this compound, in various preclinical models and understanding how factors like dosage and the presence of autoantibodies might influence outcomes researchgate.netijbcp.com. Conceptual frameworks also consider the prodrug nature of this compound and the pharmacokinetics of its conversion to the active metabolite imidaprilat (B20323) in guiding research design and interpretation nih.govglpbio.come-lactancia.org.
Detailed Research Findings
Preclinical studies have provided valuable insights into the pharmacological effects of this compound.
Effects on Vascular Remodeling:
Studies in animal models of vascular injury have shown that this compound treatment can attenuate neointimal formation, cell proliferation, and the expression of inflammatory markers such as MCP-1 and TNF-α ahajournals.org. These effects were observed even in mice deficient in the AT1a receptor, suggesting mechanisms independent of direct angiotensin II type 1 receptor blockade ahajournals.org. The inhibitory effects of this compound on vascular remodeling were significantly reduced by a bradykinin-receptor antagonist, highlighting the involvement of the bradykinin-NO system ahajournals.org.
Effects on Stroke Prevention in Hypertensive Models:
In stroke-prone spontaneously hypertensive rats (SHRSP), this compound administration at doses of 0.5 mg/kg per day or more significantly prevented the incidence of stroke ahajournals.org. This protective effect was associated with the amelioration of kidney dysfunction, indicated by the suppression of the elevation of certain urinary indexes ahajournals.org. Notably, this stroke prevention occurred even at doses that did not cause a significant reduction in blood pressure, suggesting a mechanism related to kidney protection or potentially enzyme inhibition in the vasculature ahajournals.org.
Effects on Cardiac Mitochondrial Function:
Ex-vivo studies using a Langerdorff perfused animal heart model subjected to ischemia demonstrated that this compound did not significantly alter oxygen consumption by cardiac mitochondria nih.gov. However, this compound significantly increased transmembrane electrical potential and prevented calcium-induced mitochondrial swelling in ischemic cardiac mitochondria nih.gov. These findings suggest that this compound helps preserve mitochondrial membrane structure and electrical potential during acute ischemia, contributing to cytoprotection nih.gov.
Comparative Preclinical Findings:
Preclinical evaluations have sometimes compared this compound to other ACE inhibitors. For example, in animal models of epilepsy, this compound showed better antiepileptic activity compared to quinapril (B1585795) in dose-dependent studies using pentylenetetrazol (PTZ) and maximal electroshock (MES) models ijbcp.com. In the MES test, this compound at 2.6 mg/kg showed 58.1% inhibition of seizures, while quinapril at 10.4 mg/kg showed 19.7% inhibition ijbcp.com. In the PTZ test, this compound at 2.6 mg/kg showed 65.8% inhibition, compared to 50.9% for quinapril at 10.4 mg/kg ijbcp.com.
Here is a data table summarizing some preclinical findings:
| Study Model | This compound Effect | Comparative Agent (if any) | Key Finding |
| Animal model of vascular injury | Attenuated neointimal formation, cell proliferation, and inflammatory markers (MCP-1, TNF-α) | N/A | Effects partly mediated by bradykinin-NO system, independent of AT1a receptor blockade. ahajournals.org |
| Stroke-prone spontaneously hypertensive rats | Prevented stroke incidence, ameliorated kidney dysfunction (suppressed urinary index elevation). | Enalapril, Hydralazine | Stroke prevention observed at doses not lowering blood pressure, suggesting kidney protection or vascular enzyme inhibition. ahajournals.org |
| Ex-vivo ischemic cardiac mitochondria (animal) | Increased transmembrane electrical potential, prevented calcium-induced swelling. | N/A | Helps preserve mitochondrial structure and electrical potential during ischemia. nih.gov |
| Animal models of epilepsy (MES test) | Dose-dependent reduction in tonic hind limb extension duration (e.g., 58.1% inhibition at 2.6 mg/kg). | Quinapril | Showed better antiepileptic activity than quinapril. ijbcp.com |
| Animal models of epilepsy (PTZ test) | Dose-dependent increase in seizure latency (e.g., 65.8% inhibition at 2.6 mg/kg). | Quinapril | Showed better antiepileptic activity than quinapril. ijbcp.com |
| Diabetic nephropathy (mouse model) | Combination with Ac-SDKP suppressed glomerular mesangial area expansion and fibrosis compared to this compound alone. | Ac-SDKP (combination) | Suggests potential for combination therapies in renal protection. taylorandfrancis.com |
Properties
CAS No. |
157085-07-9 |
|---|---|
Molecular Formula |
C26H26N6O.HCl |
Synonyms |
4-Imidazolidinecarboxylic acid, 3-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-, [4R-[3[R*(R*)],4R*]]- |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for Imidapril
Retrosynthetic Analysis and Key Intermediate Synthesis for Imidapril (B193102)
Retrosynthetic analysis is a crucial tool in planning the synthesis of complex organic molecules like this compound. It involves working backward from the target molecule to simpler, readily available starting materials through a series of hypothetical disconnections and functional group interconversions. icj-e.orgsinica.edu.twe3s-conferences.org
For this compound, a key intermediate in many synthetic routes is the (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid moiety. researchgate.netresearchgate.net This heterocyclic amino acid derivative is a structural analog of naturally occurring (S)-pyroglutamic acid. researchgate.net
One reported synthesis of this key intermediate involves starting from N-benzyloxycarbonyl-L-asparagine, which undergoes cyclization, esterification, methylation, and deprotection steps to afford the desired (4S)-1-methyl-2-oxo-imidazolin-4-carboxylic acid tert-butyl ester. researchgate.net This intermediate is then coupled with ethyl-(S)-2-amino-4-phenyl butyrate (B1204436) to build the this compound structure. researchgate.netgoogle.com
Another approach to synthesizing the (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate esters involves reacting esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate. google.com
Total Synthesis Approaches to this compound
Several total synthesis approaches to this compound have been reported, often differing in the strategy for coupling the key fragments and establishing the correct stereochemistry. Early methods are described in patents and publications such as EP 95163, US4508727, and JMC 32, 289 (1989). google.com
One multi-stage synthesis involves the coupling of the imidazolidine-4-carboxylic acid derivative with a peptide-like chain containing the phenylbutanoyl group. researchgate.netgoogle.com For instance, the intermediate (4S)-1-methyl-2-oxo-imidazolin-4-carboxylic acid tert-butyl ester is acylated with N-[(S)-1-ethyoxyoxo-3-phenylpropyl]-L-alanine. researchgate.net Subsequent removal of the tert-butyl group using hydrochloride gas yields this compound hydrochloride. researchgate.net
Another method described in US patent 5013845 involves activating 2-(tosyloxy)-propionic acid and coupling it with benzyl (B1604629) imidazolidinone-4-carboxylate. google.com This product is then reacted with ethyl-(S)-2-amino-4-phenyl butyrate, followed by debenzylation to obtain this compound hydrochloride. google.com
More recent efforts have focused on developing economical and eco-friendly processes, avoiding costly reagents like dicyclohexylcarbodiimide (B1669883) and N-hydroxysuccinicimide. google.com
Stereoselective Synthesis of this compound Isomers
This compound is a chiral compound, and its pharmacological activity is associated with a specific diastereomer. google.com Therefore, stereoselective synthesis is crucial to obtain the desired active form efficiently. Stereoselective synthesis aims to control the formation of new stereocenters during the reaction to favor one stereoisomer over others. soton.ac.uknih.gov
One strategy for obtaining the desired stereoisomer involves the stereospecific preparation of chiral intermediates. google.com For example, stereoselective synthesis of 2-hydroxy-4-phenylbutyric acid esters, which can serve as intermediates for ACE inhibitors like this compound, has been explored. google.com
Alternatively, the separation of stereoisomers can be performed at an intermediate step or on the final racemic product. google.com Methods for separation include preferential crystallization or chromatography, often after derivatization with a chiral auxiliary. google.comgoogle.comgoogle.com However, the yields from crystallization methods can sometimes be low. google.com
The synthesis described by Hayashi et al. leading to dicarboxylic acids with S,S,S configuration showed potent in vitro ACE inhibitory activities. researchgate.net This highlights the importance of controlling the stereochemistry at multiple centers in the this compound molecule.
Derivatization Strategies for this compound Analogs
Derivatization strategies are employed to modify the structure of this compound, leading to analogs with potentially improved properties, such as enhanced biochemical interactions or altered pharmacokinetic profiles. googleapis.comnih.gov
Prodrug Design and Activation Mechanisms for this compound
This compound itself is a prodrug, designed to be converted in the body to the active ACE inhibitor, imidaprilat (B20323). researchgate.netscholarsresearchlibrary.comwikipedia.org This prodrug approach is commonly used to improve drug properties like oral bioavailability, solubility, or stability. scholarsresearchlibrary.comslideshare.netrsc.org
The conversion of this compound to imidaprilat occurs primarily through hydrolysis of the ethyl ester group. scholarsresearchlibrary.comuni-regensburg.de This hydrolysis is catalyzed by carboxylesterase enzymes (CESs), which are involved in the metabolic activation of various ester-containing prodrugs, including several ACE inhibitors. mdpi.com CESs are found in various tissues, including the liver. mdpi.com
The design of this compound as an ethyl ester prodrug facilitates its absorption after oral administration. scholarsresearchlibrary.com Once absorbed, the ester linkage is cleaved by esterases, releasing the free carboxylic acid form, imidaprilat, which is the active species that binds to and inhibits ACE. scholarsresearchlibrary.comuni-regensburg.de
Structural Modifications for Enhanced Biochemical Interactions
Structural modifications of ACE inhibitors, including this compound analogs, are often aimed at optimizing their interaction with the ACE enzyme and improving their pharmacological profiles. nih.gov The structure-activity relationship of ACE inhibitors has been extensively studied. scholarsresearchlibrary.com
Key structural features influencing ACE inhibition include a carboxylic acid group (or a group that can be hydrolyzed to one, as in prodrugs) that mimics the C-terminal carboxylate of ACE substrates, and a zinc-binding group (which is a carboxylate in imidaprilat). scholarsresearchlibrary.com Large hydrophobic heterocyclic rings in the P2' position can increase potency and alter pharmacokinetic parameters. scholarsresearchlibrary.com
In the case of this compound, the replacement of the proline's tetrahydro-pyrrole ring with a dihydro-imidazole ring, compared to enalapril (B1671234), is a structural modification that may lead to stronger interactions with the ACE enzyme, specifically with the Y520 aromatic nucleus. nih.gov Further structural modifications of the imidazolidine (B613845) scaffold or the attached side chain could be explored to fine-tune binding affinity, selectivity, or other desired properties. Research into novel ACE inhibitors and related compounds often involves exploring variations in these structural elements to enhance biochemical interactions. nih.gov
Preclinical Pharmacodynamics and Molecular Mechanisms of Imidapril Action
Imidapril's Interaction with the Renin-Angiotensin System
The primary mechanism of action of imidaprilat (B20323) is the inhibition of ACE, a key enzyme in the renin-angiotensin system. ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II sysrevpharm.orgnih.govrxreasoner.com. By inhibiting ACE, imidaprilat reduces the production of angiotensin II, leading to vasodilation and decreased aldosterone (B195564) secretion sysrevpharm.orgnih.gov. This ultimately results in a reduction in blood pressure sysrevpharm.orgnih.govrxreasoner.com. The suppression of the plasma renin-angiotensin-aldosterone system is considered the primary mechanism for the hypotensive effect of This compound (B193102) rxreasoner.com.
Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics of this compound and Imidaprilat
This compound is a prodrug and has minimal ACE inhibitory activity itself. Its pharmacological effects are due to its active metabolite, imidaprilat nih.govebi.ac.ukguidetopharmacology.org. Imidaprilat is a competitive inhibitor of ACE sysrevpharm.org. Studies have investigated the inhibition constants (Ki) of imidaprilat against ACE from different sources. For instance, imidaprilat has been shown to inhibit pig kidney and human serum forms of ACE with Ki values of 0.067 nM and 0.04 nM, respectively ebi.ac.uk.
The inhibition of ACE by imidaprilat is dose-dependent and can be sustained for an extended period. In spontaneously hypertensive rats, subcutaneous infusion of this compound resulted in plasma concentrations of imidaprilat that were maintained for 4 weeks, leading to sustained reductions in systolic blood pressure and plasma ACE activity nih.gov. The relationship between plasma imidaprilat concentration and systolic blood pressure was observed, suggesting plasma concentration as a potential marker of pharmacological action nih.gov.
Interactive Table: ACE Inhibition by Imidaprilat
| Enzyme Source | Inhibitor | Ki (nM) |
| Pig kidney ACE | Imidaprilat | 0.067 ebi.ac.uk |
| Human serum ACE | Imidaprilat | 0.04 ebi.ac.uk |
Non-ACE Mediated Pharmacological Modulations by this compound
Beyond its primary effect on ACE, this compound, through its active metabolite imidaprilat, can exert pharmacological modulations through non-ACE mediated pathways.
Bradykinin (B550075) Potentiation Mechanisms
ACE is one of the key enzymes involved in the degradation of bradykinin, a potent vasodilator nih.govnih.govphysiology.orgresearchgate.net. By inhibiting ACE, imidaprilat reduces the breakdown of bradykinin, leading to increased local concentrations of bradykinin jacc.org. This potentiation of bradykinin's effects contributes to the vasodilatory actions of imidaprilat jacc.org. Bradykinin exerts its effects primarily through the activation of bradykinin B2 receptors, which can lead to the release of nitric oxide (NO) and other vasodilatory factors jacc.orgahajournals.org. The enhanced NO release due to inhibited bradykinin degradation is thought to be involved in the improved endothelial function observed with this compound treatment jacc.org. While ACE is a major enzyme for bradykinin degradation, other peptidases also contribute to its metabolism nih.govphysiology.orgphysiology.org.
Interaction with Other Peptidases and Enzyme Systems (e.g., MMP-9)
In addition to ACE, this compound has been shown to have activity against other peptidases, including matrix metallopeptidase 9 (MMP-9) ebi.ac.uknih.gov. MMP-9 is an enzyme involved in the remodeling of the extracellular matrix and has been implicated in various cardiovascular pathologies nih.govjst.go.jp. Studies have indicated that this compound can directly inhibit MMP-9 activity nih.govjst.go.jpnih.gov. Molecular modeling studies suggest that this compound binds directly to the active center of MMP-9, with hydrophobic interactions playing a significant role in its inhibitory activity jst.go.jpnih.gov. Comparative studies have shown that this compound can have a stronger inhibitory activity against MMP-9 compared to other ACE inhibitors like lisinopril (B193118) nih.govnih.gov. This inhibition of MMP-9 by this compound may contribute to its protective effects in conditions associated with excessive matrix degradation jst.go.jp.
Intracellular Signaling Cascades Influenced by this compound in Preclinical Models
Imidaprilat, as an ACE inhibitor, influences intracellular signaling by primarily reducing the levels of angiotensin II. Angiotensin II interacts with specific receptors, particularly the Angiotensin II type 1 receptor (AT1R), triggering downstream signaling cascades involved in vasoconstriction, cell growth, and the induction of inflammatory factors. ahajournals.orgmdpi.com By inhibiting ACE, imidaprilat attenuates AT1R-mediated signaling. ahajournals.org Furthermore, ACE inhibitors can lead to an increase in bradykinin levels, which can stimulate the kallikrein-kinin system and influence nitric oxide (NO) production, thereby affecting various cellular actions. ahajournals.org
Receptor-Coupled Signaling Pathways Research (e.g., AT1R modulation)
Preclinical research indicates that this compound's effects on vascular injury and inflammation are mediated, at least in part, through mechanisms beyond the simple blockade of angiotensin II production via AT1R. Studies using AT1a-receptor-deficient mice have shown that this compound still exerts inhibitory actions on cell proliferation, neointimal formation, and inflammatory responses in injured arteries, although these effects were attenuated by a bradykinin-receptor antagonist. ahajournals.org This suggests that while reducing AT1R-mediated signaling is a primary mechanism, the stimulation of the bradykinin-NO system also plays a significant role in the beneficial effects observed with this compound in preclinical models of vascular injury. ahajournals.org The AT1R is a G protein-coupled receptor (GPCR) that primarily couples with Gq proteins, leading to downstream signaling cascades involving phospholipase C (PLC) and increased intracellular calcium. mdpi.comresearchgate.net AT1R activation also involves β-arrestin-dependent pathways. mdpi.comresearchgate.netembopress.org By reducing angiotensin II levels, imidaprilat effectively dampens these AT1R-mediated intracellular signals.
Oxidative Stress Modulation at the Cellular Level
Oxidative stress is a key contributor to cardiovascular and renal damage, often exacerbated by the RAS. Angiotensin II, acting through AT1R, can increase oxidative stress through the production of reactive oxygen species (ROS). mdpi.commdpi.com Preclinical evidence suggests that ACE inhibitors, including this compound, can mitigate oxidative stress. ceon.rs This effect is likely linked to the reduction in angiotensin II levels and the potential increase in bradykinin, which can stimulate NO production, a molecule known to have antioxidant properties. ahajournals.org Studies on the related ACE2/Ang-(1-7)/Mas receptor axis, which counterbalances the classical RAS, suggest that modulation in this pathway can reduce oxidative stress, implying that interventions affecting the RAS, like ACE inhibition by imidaprilat, can indirectly influence cellular oxidative balance. portlandpress.com
Preclinical Pharmacokinetics and Biotransformation of Imidapril
Absorption Research in Preclinical Models
Absorption of imidapril (B193102) has been investigated in preclinical species, including rats and dogs. Following oral administration, this compound is relatively rapidly absorbed from the digestive tract. nih.gov Studies in rats indicated absorption from nearly the entire small intestine, with particular emphasis on the jejunum, while absorption from the stomach was minimal. nih.gov In dogs, oral administration of this compound resulted in rapid absorption, with maximum plasma concentrations reached within less than one hour. defra.gov.ukhpra.iedefra.gov.uk The bioavailability of this compound and imidaprilat (B20323) can be decreased by the co-administration of food in dogs. defra.gov.ukhpra.iedefra.gov.uk
Intestinal Absorption Mechanisms
While specific detailed mechanisms of this compound's intestinal absorption in preclinical models are not extensively described in the provided results, it is generally understood that ACE inhibitors administered as prodrugs are absorbed by peptide carrier-mediated transport in the jejunum. researchgate.net This suggests a potential role for such transporters in the absorption of this compound.
First-Pass Metabolism of this compound and Prodrug Activation
This compound is an ester-based inactive prodrug that requires metabolic conversion to the active metabolite, imidaprilat. hpra.iedefra.gov.ukresearchgate.netresearchgate.netresearchgate.net This activation primarily occurs through hydrolysis of the carboxylic ethyl ester side-chain. nih.gov Hepatic nonspecific esterases are involved in this first-pass effect, removing the ethyl radical and replacing it with a hydrogen atom to form imidaprilat. researchgate.net Carboxylesterases (CES), particularly CES1, are key enzymes responsible for the hydrolysis and metabolic activation of ester-containing prodrugs like this compound in the liver. researchmap.jpmdpi.comdoi.orgnih.gov Studies have shown that CES1, but not CES2, purified from human liver can activate this compound. researchmap.jp
Distribution and Tissue Compartmentalization Studies in Preclinical Models
Following absorption and activation, imidaprilat is distributed throughout the body. Preclinical studies, including those using radiolabeled this compound in rats, have investigated tissue distribution. nih.gov
Organ-Specific Accumulation and Clearance Research
Studies in rats have shown that this compound and its active metabolite, imidaprilat (referred to as NDI in one source), exhibit good tissue penetration and distribution in various organs, including the heart, liver, kidney, and bone marrow. researchgate.net However, penetration into the brain appears to be limited. researchgate.net The tissue distribution and metabolic profiles in selected tissues of this compound in rats have been studied using techniques such as whole-body autoradiography. nih.gov Research in Dahl salt-sensitive rats with heart failure indicated that this compound treatment significantly suppressed angiotensin II levels in the kidney. ahajournals.org
Blood-Tissue Barrier Permeation Studies
While not explicitly detailed as "blood-tissue barrier permeation studies" in the provided results, the observation that this compound and imidaprilat show limited penetration into the brain in rats suggests that they may not readily cross the blood-brain barrier. researchgate.net Conversely, their presence in organs like the heart, liver, kidney, and bone marrow indicates permeation of the blood-tissue barriers in these areas. researchgate.net
Metabolic Pathways and Metabolite Profiling of this compound
This compound undergoes significant biotransformation in preclinical species. The primary metabolic pathway involves the hydrolysis of the ethyl ester group to form the pharmacologically active metabolite, imidaprilat (also known as 6366 A or M1). hpra.iedefra.gov.ukresearchgate.netresearchgate.netnih.govresearchmap.jpmdpi.comtaylorandfrancis.comrxreasoner.com This hydrolysis is catalyzed by carboxylesterases, predominantly in the liver. researchgate.netresearchmap.jpmdpi.comnih.govhep.com.cn
In addition to the formation of imidaprilat, other inactive metabolites have been identified in preclinical species like rats, dogs, and monkeys. nih.gov Studies using radiolabeled this compound in these animals revealed at least four metabolites. nih.gov M1 (imidaprilat) was found to be pharmacologically active, while M2, M3, and M4 were inactive. nih.gov These inactive metabolites are formed through cleavage of the amide bond (leading to M2 and M3) and hydrolysis of M3 and/or cleavage of the amide bond of M1 (leading to M4). nih.gov
Qualitatively, the same metabolites were observed in rats, dogs, and monkeys, although quantitative differences in the amounts of metabolites formed were noted depending on the species. nih.govnih.gov There was no evidence of glucuronide or sulfate (B86663) conjugates, or of piperazine-dione lactam type metabolites of this compound or imidaprilat in the urine of the tested animals. nih.gov
Metabolite profiling and identification studies in preclinical stages are crucial for understanding the biotransformation of a drug candidate, identifying potential metabolic soft spots, screening for reactive metabolites, and establishing cross-species comparisons to guide toxicology species selection. wuxiapptec.comevotec.com This allows for the identification of active metabolites and the delineation of metabolic pathways. wuxiapptec.comevotec.com
The following table summarizes key preclinical pharmacokinetic parameters of this compound and imidaprilat in different species based on the provided search results:
Table 1: Summary of Preclinical Pharmacokinetic Parameters
| Parameter | Species | This compound (Prodrug) | Imidaprilat (Active Metabolite) | Notes | Source |
| Absorption | Rats | Rapid | - | Primarily from small intestine, especially jejunum; hardly from stomach | nih.gov |
| Absorption | Dogs | Rapid | - | Maximum plasma concentration < 1 hour | defra.gov.ukhpra.iedefra.gov.uk |
| Oral Bioavailability | Humans | Approx 70% | Approx 42% | Reduced with high-fat meals | wikipedia.orgmims.commedicaldialogues.in |
| Time to Peak Plasma Conc. | Rats | 1 hour | - | After oral dosing | nih.gov |
| Time to Peak Plasma Conc. | Dogs | 30 min to 2 hours | Approx 5 hours | After oral dosing | nih.govhpra.iedefra.gov.uk |
| Time to Peak Plasma Conc. | Humans | Approx 2 hours | 6-8 hours (or 7 hours) | rxreasoner.comwikipedia.orgmims.commedicaldialogues.inwindows.net | |
| Plasma Half-life | Rats | Faster disappearance than dogs | - | After oral administration | nih.gov |
| Plasma Half-life | Dogs | Approx 2 hours | More than 10 hours | After oral administration | defra.gov.ukhpra.iedefra.gov.uk |
| Plasma Half-life | Humans | Approx 2 hours | 7-9 hours (initial), >24 hours (terminal) | rxreasoner.comwikipedia.orgmims.commedicaldialogues.inwindows.net | |
| Protein Binding | Humans | 85% | 53% | Moderate | rxreasoner.comwikipedia.orgmims.comwindows.net |
| Protein Binding | Dogs | 85% | 53% | Moderate | defra.gov.ukhpra.iedefra.gov.uk |
| Excretion (Urine) | Humans | - | Approx 40% (total radioactivity) | rxreasoner.comwikipedia.orgmims.commedicaldialogues.inwindows.net | |
| Excretion (Feces/Bile) | Humans | - | Approx 50% (total radioactivity) | rxreasoner.comwikipedia.orgmims.commedicaldialogues.inwindows.net | |
| Excretion (Urine) | Dogs | - | Approx 40% (total radioactivity) | defra.gov.ukhpra.iedefra.gov.uk | |
| Excretion (Feces) | Dogs | - | Approx 60% (total radioactivity) | defra.gov.ukhpra.iedefra.gov.uk | |
| Excretion (Urine and Bile) | Rats | - | Studied | nih.govnih.gov | |
| Excretion (Urine and Bile) | Monkeys | - | Studied | nih.govnih.gov |
Table 2: Identified Metabolites in Preclinical Species
| Metabolite | Designation (if any) | Pharmacological Activity | Formation Pathway | Species Identified In | Source |
| Imidaprilat | M1, 6366 A | Active | Hydrolysis of carboxylic ethyl ester side-chain | Rats, Dogs, Monkeys | nih.gov |
| M2 | - | Inactive | Cleavage of the amide bond | Rats, Dogs, Monkeys | nih.gov |
| M3 | - | Inactive | Cleavage of the amide bond | Rats, Dogs, Monkeys | nih.gov |
| M4 | - | Inactive | Hydrolysis of M3 and/or cleavage of amide bond of M1 | Rats, Dogs, Monkeys | nih.gov |
Enzymatic Hydrolysis of this compound to Imidaprilat (e.g., Carboxylesterase activity)
The primary metabolic pathway for this compound is the enzymatic hydrolysis of its ester bond to form the active dicarboxylic acid metabolite, imidaprilat. chemsrc.comresearchgate.net This conversion is primarily catalyzed by carboxylesterases (CES), particularly CES1. nih.govresearchmap.jpcaymanchem.com
Studies in human and rat liver microsomes and cytosol have investigated the inhibitory effects on CES activity, which is responsible for imidaprilat formation from this compound. nih.gov The hydrolysis of this compound is mainly catalyzed by CES1. nih.govresearchmap.jp Research has shown that imidaprilat formation in human liver can be strongly inhibited by certain compounds, such as nordihydroguaiaretic acid (NDGA) and procainamide. nih.govcapes.gov.br The inhibition profiles and patterns observed in human liver are similar to those in rat liver. nih.govcapes.gov.br
Species differences in CES inhibition have been observed. For instance, the inhibition constant (Ki) of NDGA in human liver microsomes was found to be significantly higher (13.3 ± 1.5 µM) compared to rat liver microsomes (0.4 ± 0.0 µM), indicating a 30-fold difference in potency. nih.govcapes.gov.br
The conversion of this compound to imidaprilat primarily occurs in the liver, acting as a first-pass effect. researchgate.net This hepatic activation is crucial for this compound to exert its ACE inhibitory activity. chemsrc.comresearchmap.jp
Cytochrome P450-Mediated Metabolism Investigations
While the primary metabolic route for this compound is hydrolysis catalyzed by carboxylesterases, investigations into the involvement of cytochrome P450 (CYP450) enzymes in its metabolism have also been conducted. CYP450 enzymes are a major system involved in the metabolism of many drugs, primarily mediating oxidative reactions. derangedphysiology.comuv.es
Although the search results emphasize the role of carboxylesterases in this compound's biotransformation, some studies explore the broader context of drug metabolism, including the involvement of CYP450s and other enzymes. uv.es However, specific detailed research findings explicitly demonstrating significant CYP450-mediated metabolism of this compound itself were not prominently found within the provided search snippets. ACE inhibitors, as a class, can have varying metabolic pathways, and while some may involve CYP enzymes, the dominant pathway for this compound is the hydrolysis to imidaprilat. researchgate.neteuropa.eu
Identification and Characterization of Novel this compound Metabolites
The main active metabolite of this compound is imidaprilat, formed through the hydrolysis of the ethyl ester group. chemsrc.comresearchgate.net Preclinical studies in animals like rats, dogs, and monkeys have investigated the pharmacokinetics and excretion of this compound metabolites. nih.gov
While imidaprilat is the primary and pharmacologically active metabolite, the potential for the formation of other metabolites exists. For example, under certain stress conditions, a diketopiperazine derivative (DKP) of this compound has been identified as a degradation impurity. researchgate.net This derivative is formed through dehydration and intramolecular cyclization. researchgate.net
Identifying and characterizing novel metabolites is an integral part of preclinical drug development to understand the complete metabolic fate of a compound. hyphadiscovery.com This involves techniques such as LC-MS analysis, which was used to identify the DKP impurity. researchgate.net Studies in various species help to understand potential species-specific metabolic pathways and the formation of different metabolites. nih.gov
Data Table: this compound and Primary Metabolite
| Compound | Description | Formation Pathway | PubChem CID |
| This compound | Prodrug | N/A | 5362193 |
| Imidaprilat | Active Metabolite | Enzymatic hydrolysis of this compound by Carboxylesterases (primarily CES1) | 5362192 |
Note: PubChem CIDs are provided for this compound and its primary active metabolite, Imidaprilat.
Excretion Mechanisms and Routes of Elimination in Preclinical Models
The elimination of this compound and its metabolites from the body occurs through various excretion mechanisms, primarily renal and hepatic/biliary routes. Preclinical studies in animal models are crucial for understanding these elimination pathways. bioivt.comcriver.com
Renal Clearance Mechanisms of this compound and Metabolites
This compound and its active metabolite, imidaprilat, are predominantly excreted via the kidney. windows.net Renal function significantly impacts the elimination of imidaprilat. Studies in patients with renal impairment have shown increased plasma levels and AUC values for both this compound and imidaprilat. windows.nete-lactancia.orgnih.gov
In patients with moderate renal failure (creatinine clearance 30-80 ml/min), there was a two-fold increase in the AUC of imidaprilat. windows.nete-lactancia.org In patients with severe renal impairment (creatinine clearance 10-29 ml/min), the increase in imidaprilat AUC was even more pronounced, showing an almost tenfold increase. windows.nete-lactancia.org These findings highlight the significant role of renal clearance in the elimination of imidaprilat.
Studies comparing the dialyzability of imidaprilat with other ACE inhibitors like enalaprilat (B1671235) and quinaprilat (B1678679) in patients undergoing hemodialysis have shown that the dialyzability of imidaprilat is lower compared to enalaprilat. nih.gov The dialyzability of these compounds was negatively correlated with their protein-binding rates. nih.gov
Hepatic and Biliary Excretion Pathways
In addition to renal excretion, hepatic and biliary excretion pathways also contribute to the elimination of this compound and its metabolites. bioivt.comcriver.com While imidaprilat is primarily renally excreted, a portion of the drug-related material is eliminated via hepatic and biliary routes. e-lactancia.org
Preclinical studies, including mass balance and biliary excretion studies in animals, are conducted to determine the route and rate of elimination of a drug and its metabolites. bioivt.comcriver.com These studies can involve the use of radiolabeled compounds to track the excretion in urine, feces, and bile. bioivt.comcriver.com If a significant amount of radioactivity is detected in feces during a mass balance study, biliary excretion is further investigated, often using bile duct cannulation models in animals. bioivt.comcriver.com
Although specific quantitative data on the exact percentages of hepatic and biliary excretion of this compound and its metabolites in preclinical models were not extensively detailed in the provided snippets, it is indicated that both renal and hepatobiliary routes are involved in the elimination process. e-lactancia.org The relative contribution of these pathways can vary between species. nih.gov
Structure Activity Relationship Sar Studies of Imidapril and Its Analogs
Identification of Key Pharmacophoric Elements in Imidapril (B193102)
The pharmacophore of ACE inhibitors, including imidaprilat (B20323) (the active form of this compound), typically involves several key elements that interact with the active site of the ACE enzyme. These elements are crucial for effective binding and inhibition. While specific details for imidaprilat's pharmacophore are often discussed in the context of ACE inhibitors as a class, general features include a zinc-binding group, a carboxylate moiety mimicking the C-terminal carboxylate of ACE substrates, and hydrophobic interactions. ebi.ac.ukscholarsresearchlibrary.comchegg.com
Influence of Stereochemistry on this compound's Biochemical Activity
Chirality is a significant factor in the activity of many drugs, including ACE inhibitors like this compound. researchgate.netmdpi.com this compound contains multiple stereogenic centers, meaning it can exist as different stereoisomers. researchgate.net The specific stereochemistry of this compound, particularly the (4S) configuration on the imidazolidine (B613845) ring and the (1S) and (2S) configurations on the ethyl group and the phenylbutan-2-yl chain respectively, is critical for optimal binding to the ACE enzyme and subsequent biochemical activity. nih.govsysrevpharm.org
The precise three-dimensional arrangement of atoms dictated by the stereochemistry ensures that the key pharmacophoric elements are correctly positioned to interact with the complementary regions of the ACE active site. Different stereoisomers can exhibit significant differences in binding affinity, efficacy, and even metabolic fate. The specific stereoisomer that constitutes this compound is the one that demonstrates the desired potent ACE inhibition.
Rational Design of this compound Derivatives with Modified Selectivity
Rational drug design involves the deliberate design of new molecules based on the understanding of the target protein's structure and the ligand-receptor interactions. nih.govfigshare.com For this compound, this involves modifying its structure to potentially improve its potency, pharmacokinetic properties, or selectivity. While this compound primarily targets ACE, some research has explored its activity against other metallopeptidases like matrix metalloproteinase-9 (MMP-9). ebi.ac.uknih.govjst.go.jpmedchemexpress.commedchemexpress.com
Studies have investigated modifications to the imidazolidine ring or the side chains of this compound to alter its interaction profile with ACE and potentially other enzymes. For instance, variations in the hydrophobic groups or the introduction of new functional groups can influence binding affinity and selectivity. The rational design process often involves synthesizing and testing a series of analogs to evaluate the impact of these structural changes on biological activity.
Computational Chemistry Approaches in this compound SAR Analysis
Computational chemistry plays a vital role in modern SAR studies, providing valuable insights into molecular interactions and predicting biological activity without extensive experimental work. nih.govkallipos.grresearchgate.net These approaches are used to understand the binding of this compound and its analogs to ACE at a molecular level.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like imidaprilat) to a receptor protein (ACE). unbosque.edu.cohispa.rsfrontiersin.orgrsc.org By simulating the docking process, researchers can visualize how imidaprilat fits into the ACE active site and identify key interactions, such as hydrogen bonds, hydrophobic contacts, and coordination with the zinc ion. frontiersin.org This provides insights into the structural basis of its inhibitory activity.
Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the ligand-receptor complex over time. This allows for the study of the flexibility of both the ligand and the protein, providing a more realistic picture of their interactions and the stability of the complex. kallipos.grriken.jp These simulations can help explain why certain structural modifications in this compound analogs might affect binding affinity or lead to different binding modes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that develops mathematical models correlating structural or physicochemical properties of a series of compounds with their biological activity. nih.govunbosque.edu.coinnovareacademics.innih.gov For this compound and its analogs, QSAR models can be built using various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) and their ACE inhibitory activity (e.g., IC50 values). unbosque.edu.coinnovareacademics.in
These models can predict the activity of new, untested this compound derivatives, guiding the synthesis of compounds with potentially improved potency. unbosque.edu.coinnovareacademics.in QSAR analysis helps identify which molecular properties are most important for ACE inhibition, providing valuable information for rational drug design efforts. unbosque.edu.coinnovareacademics.in Studies have utilized QSAR to analyze the relationship between molecular descriptors like partition coefficient, molar refractivity, and dipole moment with the ACE inhibitory activity of compounds including this compound. unbosque.edu.co
Mechanistic Investigations of Imidapril Drug Interactions
Pharmacokinetic Interaction Mechanisms
Pharmacokinetic interactions can alter the absorption, distribution, metabolism, or excretion of imidapril (B193102) or co-administered drugs. patsnap.comresearchgate.netdntb.gov.ua
Competition for Metabolic Enzymes (e.g., Esterases, CYP450s)
This compound is a prodrug that undergoes hydrolysis in the liver to form its active metabolite, imidaprilat (B20323). nih.govebi.ac.uk This hydrolysis is primarily mediated by carboxylesterase 1 (CES1) in the liver. ebi.ac.uk Competition for these esterase enzymes by other drugs metabolized by the same pathway could potentially affect the conversion of this compound to imidaprilat. While the search results highlight the importance of esterases, particularly CES1, in this compound metabolism ebi.ac.uknih.govnih.gov, specific detailed research findings on competitive inhibition of these enzymes by other drugs in the context of this compound interactions were not extensively provided.
Cytochrome P450 (CYP450) enzymes are a major class of enzymes involved in drug metabolism. jadpro.comevotec.com While many drugs are metabolized by CYP450 enzymes jadpro.com, the primary metabolic pathway for this compound is hydrolysis by esterases, not CYP450 enzymes. Therefore, interactions involving competition for CYP450 enzymes are less likely to be a primary mechanism for this compound itself, although they could be relevant for co-administered drugs. The search results did not provide specific information about this compound being a substrate, inhibitor, or inducer of major CYP450 isoforms.
Modulation of Drug Transporter Systems
Drug transporters play a significant role in the absorption, distribution, and excretion of drugs. mims.com Modulation (inhibition or induction) of these transporters by co-administered drugs can alter the plasma concentrations of this compound or its active metabolite, imidaprilat. The search results did not yield specific detailed information about the involvement of particular drug transporter systems in the pharmacokinetics of this compound or imidaprilat, or how other drugs might modulate these transporters to interact with this compound.
Pharmacodynamic Interaction Mechanisms
Pharmacodynamic interactions occur when the effects of one drug on the body are altered by another drug, often due to interactions at receptor sites or influence on biochemical pathways. researchgate.netdntb.gov.ua
Synergistic/Antagonistic Effects on Biochemical Pathways
This compound exerts its primary pharmacodynamic effect by inhibiting ACE, thereby reducing the production of angiotensin II and decreasing aldosterone (B195564) secretion. nih.govmedicaldialogues.inpatsnap.com This impacts the RAAS pathway. Co-administration of other drugs that affect the RAAS or other blood pressure regulating systems can lead to synergistic or antagonistic effects.
For example, combining this compound with other antihypertensive agents, such as diuretics, can lead to an enhanced hypotensive effect. medicaldialogues.inpatsnap.commims.com The diuretic action of drugs like hydrochlorothiazide (B1673439) reduces plasma volume, which, when combined with this compound's effects on the RAAS, can result in an additive blood pressure lowering effect. patsnap.comresearchgate.net
Combining this compound with potassium-sparing diuretics or potassium supplements can increase the risk of hyperkalemia due to this compound's effect on reducing aldosterone secretion, which leads to decreased potassium excretion. wikipedia.orgmedicaldialogues.inpatsnap.commims.com
Nonsteroidal anti-inflammatory drugs (NSAIDs) can reduce the antihypertensive effects of ACE inhibitors like this compound. medicaldialogues.inpatsnap.commims.com This is thought to be partly due to NSAIDs inhibiting the production of prostaglandins, which can have vasodilator effects that counter the effects of ACE inhibitors. mims.com
The combination of this compound with aliskiren, a direct renin inhibitor, is generally not recommended, particularly in patients with diabetes, due to an increased risk of hypotension, hyperkalemia, and reduced renal function. wikipedia.orgmims.comahajournals.org This represents a significant pharmacodynamic interaction within the RAAS.
Influence on Receptor Binding and Signaling Cascades
Imidaprilat, the active metabolite, primarily exerts its effects by inhibiting the ACE enzyme. nih.govebi.ac.ukmedicaldialogues.in While ACE is the primary target, ACE inhibitors can also influence other pathways, including those involving bradykinin (B550075) and potentially other receptors. ACE inhibition can lead to increased levels of bradykinin, a vasodilator, which contributes to the antihypertensive effect and may be involved in other beneficial effects. mims.comresearchgate.net
Research suggests that this compound may also influence pathways involving angiotensin II type 2 (AT2) receptors and bradykinin B1 and B2 receptors, potentially stimulating angiogenesis through eNOS-dependent pathways. researchgate.net This indicates an influence on signaling cascades beyond just the direct inhibition of ACE.
Studies have also explored the interaction of ACE inhibitors with angiotensin II type 1 (AT1) receptors, although ACE inhibitors primarily work by reducing the ligand (angiotensin II) for these receptors rather than directly blocking the receptor like Angiotensin II Receptor Blockers (ARBs). mdpi.comjst.go.jp However, the balance between AT1 and AT2 receptor activation is important in cardiovascular regulation, and ACE inhibition can indirectly influence this balance. researchgate.net
Furthermore, this compound's potential to inhibit matrix metallopeptidase 9 (MMP-9) suggests an influence on enzymatic activity and downstream signaling pathways involved in tissue remodeling. ebi.ac.uknih.gov Molecular modeling has indicated that this compound can bind to the active center of MMP-9. nih.gov
The interaction of this compound with purinergic receptors has also been investigated in the context of heart failure. Studies suggest that this compound treatment can improve attenuated inotropic and intracellular calcium responses to ATP in failing hearts, indicating an influence on purinergic receptor-mediated signaling and calcium handling.
Advanced Research Methodologies Applied to Imidapril Studies
In Vitro Assay Development and Validation for Imidapril (B193102) Research
In vitro assays are fundamental tools in this compound research, allowing for controlled studies of its biochemical and cellular effects outside a living organism. The development and validation of these assays are crucial for obtaining reliable and reproducible data on this compound's interactions with specific enzymes and cellular pathways.
Enzymatic Inhibition Assays (e.g., ACE activity)
Enzymatic inhibition assays are widely used to quantify the potency of this compound and its active metabolite, imidaprilat (B20323), in inhibiting ACE activity. This compound is a prodrug that is converted to the active imidaprilat, which is a potent inhibitor of ACE wikipedia.orggiapreza.com. ACE plays a key role in the renin-angiotensin system by converting angiotensin I to angiotensin II, a potent vasoconstrictor giapreza.com. ACE also inactivates bradykinin (B550075), a vasodilator uni.lunih.govciteab.com. Therefore, inhibiting ACE leads to decreased levels of angiotensin II and increased levels of bradykinin, contributing to the pharmacological effects of this compound.
Studies have demonstrated the inhibitory effect of imidaprilat on ACE activity. For instance, imidaprilat inhibited swine renal cortex ACE activity in vitro with an IC50 of 9.9 µM wikipedia.org. The active metabolite, imidaprilat (referred to as 6366A), has shown potent inhibition of pig kidney and human serum forms of ACE, with inhibition constants (Ki) of 0.067 nM and 0.04 nM, respectively ebi.ac.uk. These assays typically involve incubating the enzyme (ACE) with a substrate and the inhibitor (this compound or imidaprilat), then measuring the reduction in product formation or the increase in substrate remaining compared to a control without the inhibitor.
Data from enzymatic inhibition studies can be presented in tables showing the IC50 or Ki values, which represent the concentration of the inhibitor required to inhibit 50% of the enzyme activity or the inhibition constant, respectively.
| Compound | Enzyme Source | Assay Type | Value | Unit | Citation |
| Imidaprilat | Swine renal cortex ACE | In vitro inhibition | 9.9 | µM | wikipedia.org |
| Imidaprilat | Pig kidney ACE | In vitro inhibition | 0.067 | nM | ebi.ac.uk |
| Imidaprilat | Human serum ACE | In vitro inhibition | 0.04 | nM | ebi.ac.uk |
Cell-Based Reporter Assays for Signaling Pathways
Cell-based reporter assays are valuable tools for investigating how this compound affects cellular signaling pathways downstream of ACE inhibition. These assays utilize genetically engineered cells containing a reporter gene (e.g., luciferase or fluorescent protein) linked to a regulatory element that responds to the activation or inhibition of a specific signaling pathway wikipedia.orgnih.govlabsolu.ca.
While specific applications of reporter assays directly for this compound research were not detailed in the provided search results, the principle of these assays is highly relevant. ACE inhibitors like this compound influence pathways such as the renin-angiotensin-aldosterone system and the kallikrein-kinin system. Changes in the activity of these systems can affect downstream signaling cascades involved in processes like vasoconstriction, inflammation, and fibrosis.
Reporter assays can be designed to monitor the activity of transcription factors or other signaling molecules that are modulated by changes in angiotensin II or bradykinin levels. For example, assays could be developed to assess the impact of imidaprilat on pathways regulated by angiotensin II receptors or bradykinin receptors. Activation or inhibition of these pathways would lead to a measurable change in reporter gene expression, providing a functional readout of this compound's cellular effects wikipedia.orgnih.gov. These assays can be miniaturized and automated for high-throughput screening to identify compounds that modulate specific pathways wikipedia.orgguidetopharmacology.org.
Ex Vivo Tissue Perfusion and Organ Bath Models
Ex vivo tissue perfusion and organ bath models are utilized to study the effects of this compound on isolated organs or tissue segments, preserving their physiological structure and function to a greater extent than in vitro cell-based assays. These models allow for the assessment of drug effects on parameters such as vascular tone, cardiac contractility, and smooth muscle activity in a controlled environment mims.comguidetopharmacology.orgmybiosource.commedchemexpress.comfishersci.ca.
Organ bath studies have been employed to compare the effects of ACE inhibitors like this compound and captopril (B1668294) on smooth muscle contraction. One study used tracheal tissue segments in organ baths to investigate the effects of this compound and captopril on bradykinin-induced contractions sysrevpharm.org. The study found that this compound caused less enhancement of bradykinin-induced contraction compared to captopril, suggesting potential differences in their effects on tracheal smooth muscle sysrevpharm.org.
Ex vivo perfusion techniques, such as ex vivo lung perfusion (EVLP), are also used in research to study organ function and the effects of therapeutic agents mybiosource.commims.com. While not specifically detailed for this compound in the provided results, these models could be applied to study the effects of this compound or imidaprilat on isolated organs like the heart, kidneys, or lungs, which are targets of ACE inhibitor therapy. Perfusion allows for the delivery of drugs and the measurement of physiological responses and biochemical markers in a controlled setting, providing insights into organ-level drug effects medchemexpress.comfishersci.caciteab.com.
Data from organ bath studies often involve measuring isometric force or tension in response to cumulative concentrations of a substance, with or without the presence of the drug being studied.
| Study Type | Tissue/Organ | Measured Parameter | Comparison | Key Finding | Citation |
| Organ Bath Study | Tracheal tissue | Bradykinin-induced contraction | This compound vs. Captopril | This compound caused less enhancement of contraction | sysrevpharm.org |
Advanced Spectroscopic and Chromatographic Techniques in Research
Advanced spectroscopic and chromatographic techniques are indispensable for the identification, characterization, and quantification of this compound and its metabolites in various matrices, including biological samples and pharmaceutical formulations. These techniques provide detailed information about the chemical structure, purity, and concentration of the compounds.
NMR and Mass Spectrometry for Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques used in combination for the identification and structural elucidation of drug metabolites. This compound is metabolized to its active form, imidaprilat, and other inactive metabolites scribd.com. Identifying and characterizing these metabolites is crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Mass spectrometry, particularly hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS), is widely used for the quantification of this compound and its metabolites in biological samples such as plasma and urine ebi.ac.uknih.govfishersci.se. These methods offer high sensitivity and specificity, allowing for the detection and quantification of low concentrations of the compounds. For example, LC-MS/MS methods have been developed and validated for the simultaneous quantification of this compound and imidaprilat in human plasma ebi.ac.uknih.govfishersci.se. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the determination of this compound metabolites cenmed.com. The use of stable isotope-labeled internal standards, such as this compound-d3 hydrochloride, in mass spectrometry is common for accurate quantification in pharmacokinetic studies scribd.comnih.gov.
NMR spectroscopy provides detailed information about the structure of molecules based on the magnetic properties of atomic nuclei. It is valuable for confirming the structure of synthesized compounds and identified metabolites nih.govwikipedia.orgnih.gov. Quantitative NMR (qNMR) can also be used for purity determination of reference standards, including ACE inhibitors like this compound fishersci.sewikipedia.orgnih.gov. While MS is excellent for determining the mass and fragmentation pattern of metabolites, NMR complements this by providing information on the arrangement of atoms within the molecule, which is essential for definitive structural identification.
High-Resolution Chromatography for Compound Analysis
High-resolution chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and its variations like Reversed-Phase HPLC (RP-HPLC), are extensively used for the separation, identification, and quantification of this compound, its related substances (including degradation products), and in formulations ebi.ac.ukmims.comfishersci.canih.govuni.luuni.lu. These techniques provide excellent separation efficiency, allowing for the analysis of complex samples.
Various HPLC methods have been developed and validated for the analysis of this compound. These methods often involve using a C18 stationary phase and a mobile phase consisting of a mixture of buffers (e.g., phosphate (B84403) buffer) and organic solvents (e.g., acetonitrile, methanol) mims.comfishersci.canih.govuni.lu. Detection is commonly performed using UV or Photodiode Array (PDA) detectors, typically at wavelengths around 210-218 nm, where this compound absorbs light mims.comfishersci.canih.govuni.lu.
HPLC methods are crucial for quality control, purity assessment, and stability studies of this compound. Stability-indicating HPLC methods are developed to separate and quantify this compound in the presence of its degradation products mims.com. Method validation parameters such as linearity, accuracy, precision, specificity, detection limit (LOD), and quantification limit (LOQ) are determined to ensure the reliability of the analytical method ebi.ac.ukmims.comfishersci.canih.govuni.lu. For example, an RP-HPLC method for simultaneous estimation of this compound HCl and amlodipine (B1666008) besylate showed linearity over a concentration range of 10-100 µg/ml for this compound HCl, with LOD and LOQ of 0.13 and 0.28 µg/ml, respectively ebi.ac.ukuni.lu. Another HPLC method for this compound hydrochloride demonstrated linearity from 0.1 to 100 μg/mL and an LOQ of 0.0211 μg/mL mims.com.
Data from HPLC method validation studies often include parameters like retention time, linearity range, correlation coefficient, LOD, and LOQ.
| Method Type | Stationary Phase | Mobile Phase Composition | Detection | Linearity Range (this compound) | LOD (µg/mL) | LOQ (µg/mL) | Citation |
| RP-HPLC | C18 | Phosphate buffer, acetonitrile, methanol | UV/PDA | 10-100 µg/ml | 0.13 | 0.28 | ebi.ac.ukuni.lu |
| HPLC | ACE Generix 5C8 | Buffer (potassium dihydrogen phosphate, tetra-N-butyl ammonium (B1175870) hydrogen sulphate), acetonitrile | UV | 0.1-100 µg/mL | - | 0.0211 | mims.com |
| RP-HPLC | LiChrosfer RP-18 | Acetonitrile, methanol, phosphate buffer | UV | 40.0-400.0 µg/mL | 24.0 | - | fishersci.ca |
Microdialysis and Bioanalytical Techniques for Preclinical In Vivo Research
Microdialysis is a valuable in vivo bioanalytical sampling technique used to monitor the concentrations of analytes in the interstitial space of tissues. This method allows for the continuous collection of small molecules from the extracellular fluid of target organs in living animals, providing insights into local drug distribution and metabolism. Bioanalytical techniques, particularly chromatographic methods coupled with sensitive detection, are essential for quantifying this compound and its active metabolite, imidaprilat, in the collected microdialysis samples and other biological matrices.
Preclinical in vivo research involving this compound has utilized microdialysis to investigate its effects on local neurochemical environments. For instance, a flexibly mounted microdialysis technique applied to the hearts of rats was used to examine the protective effect of imidaprilat on the production of hydroxyl free radicals (*OH). This study measured dialysate norepinephrine (B1679862) (NE) concentrations as an index of myocardial interstitial NE levels. The results indicated that imidaprilat decreased tyramine-induced NE levels in a concentration-dependent manner and also prevented the increase in *OH formation induced by tyramine (B21549) nih.gov. This demonstrates the utility of microdialysis in assessing the localized pharmacological effects of imidaprilat in target tissues.
Bioanalytical methods are crucial for the quantitative estimation of drugs and their metabolites in biological samples obtained from preclinical studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) are widely used techniques for bioanalysis of drugs like this compound researchgate.netglobalresearchonline.netohmx.bio. These methods offer high sensitivity and specificity required to measure drug concentrations in complex biological matrices such as plasma, urine, and tissue dialysates.
Studies on the pharmacokinetics of this compound and imidaprilat in preclinical models, such as rats, often rely on these bioanalytical techniques. For example, investigations into how impaired liver function affects the disposition of this compound and its conversion to imidaprilat in rats would necessitate precise quantification of both compounds in plasma and potentially liver tissue using validated bioanalytical methods nih.gov. While the specific application of microdialysis to directly study this compound's pharmacokinetics in tissues like the liver is not explicitly detailed in the search results, the combination of microdialysis for localized sampling and sensitive bioanalytical techniques is a standard approach in preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies to understand drug behavior at the site of action researchgate.net.
The development and validation of these bioanalytical methods are critical to ensure accurate and reliable data from preclinical in vivo studies. This involves careful sample collection, cleanup procedures to remove interfering substances from the biological matrix, and optimization of chromatographic and detection parameters globalresearchonline.net.
Computational Modeling and Simulation for this compound Research
Computational modeling and simulation techniques play an increasingly important role in modern drug discovery and research, including studies on compounds like this compound. These methods can provide valuable insights into molecular interactions, predict binding affinities, and simulate biological processes, complementing experimental studies.
Quantitative Structure-Activity Relationship (QSAR) studies are a form of computational modeling that relates the chemical structure of compounds to their biological activity. QSAR models can be used to predict the activity of new or untested compounds based on their molecular descriptors. This compound has been included in QSAR studies alongside other ACE inhibitors to explore the structural features that contribute to their inhibitory potential innovareacademics.inunbosque.edu.co. These studies often involve calculating various molecular descriptors (e.g., polarizability, molar refractivity, LogP, molecular weight) and correlating them with biological activity data, such as IC50 values for ACE inhibition innovareacademics.inunbosque.edu.co.
Molecular dynamics (MD) simulations are another powerful computational tool used to study the dynamic behavior of molecules and their interactions over time mdpi.com. MD simulations can provide insights into the binding of ligands, such as imidaprilat, to target proteins like ACE, revealing details about the stability of the complex and the nature of the interactions mdpi.com. While specific MD simulation studies focused solely on imidaprilat binding to ACE were not prominently found, MD simulations are a common technique for studying protein-ligand interactions for ACE inhibitors in general mdpi.comnih.gov. These simulations can help to understand the molecular mechanism of action and identify key residues involved in binding.
Computational approaches are also employed in predicting binding affinities between potential drug molecules and their targets arxiv.orgmdpi.comfrontiersin.orgnih.gov. Techniques such as molecular docking and more advanced machine learning-based scoring functions can estimate the strength of the interaction between imidaprilat and ACE nih.gov. These predictions can guide the design of new ACE inhibitors with improved binding characteristics.
Furthermore, computational modeling can extend to simulating the effects of drugs on biological systems at various scales. While complex multiscale models specifically for this compound were not detailed, computational models are being developed to simulate drug effects on organs like the heart in conditions like cardiomyopathy, integrating molecular interactions with macroscopic physiological responses mdpi.comproquest.com. Such models could potentially be applied to understand the broader effects of ACE inhibitors like this compound.
Computational methods, including QSAR, molecular docking, and molecular dynamics simulations, provide theoretical frameworks to understand the properties and interactions of this compound at a molecular level, aiding in the interpretation of experimental data and the rational design of related compounds.
Theoretical and Emerging Research Avenues for Imidapril
Exploratory Studies of Imidapril (B193102) in Novel Preclinical Disease Models
Preclinical studies are investigating the effects of this compound in disease models beyond its established uses. For instance, this compound has been studied in a small coronary artery disease model using (NZW x BXSB)F1 male mice. In this model, both this compound and enalapril (B1671234) significantly reduced blood pressure, but this compound demonstrated a more significant reduction in the mortality rate compared to enalapril. nih.gov Another study in stroke-prone spontaneously hypertensive rats (SHRSP) examined the prophylactic effect of this compound on stroke. This compound inhibited enzyme activity in the aorta more strongly than enalapril at the same dose and inhibited the elevation of urinary indexes that preceded stroke. ahajournals.org These findings suggest potential benefits of this compound in specific models of cardiovascular and cerebrovascular disease that may extend beyond its direct blood pressure lowering effects.
Potential Modulatory Roles in Non-Cardiovascular Systems (e.g., Renal, Central Nervous System - focusing on mechanisms, not efficacy)
While primarily known for its cardiovascular effects via the renin-angiotensin-aldosterone system (RAAS) inhibition, this compound's influence on other systems is being explored at a mechanistic level. ACE inhibitors, including this compound, exert protective effects on the kidneys. patsnap.com The mechanism involves reducing angiotensin II levels, which in turn decreases aldosterone (B195564) secretion, leading to reduced sodium and water retention and contributing to a lower blood pressure. patsnap.com This also helps in managing conditions like diabetic nephropathy. patsnap.com
In the central nervous system (CNS), the RAAS is also present and plays a role in regulating sympathetic nervous system activity. nih.gov While this compound and enalapril have been noted as less potent inhibitors of brain ACE compared to some other ACE inhibitors, the potential for systemic ACE inhibitors to act on brain AT1 receptors and reduce blood pressure in hypertensive rats has been suggested. nih.govjapsonline.com The precise mechanisms by which this compound might exert modulatory effects in the CNS, potentially influencing sympathetic outflow or other neurological processes, warrant further investigation. nih.gov
Furthermore, ACE inhibitors block not only the conversion of angiotensin I to angiotensin II but also the degradation of substance P (SP) and bradykinin (B550075) (BK) by kininase II activity. bmj.com This leads to an increase in SP and BK levels. bmj.com An increase in SP/BK has been suggested as a mechanism that could restore bladder sensation, indicating a potential modulatory role of this compound in sensory pathways. bmj.com
Investigation of this compound's Anti-Fibrotic Mechanisms in vitro/ex vivo
Fibrosis, the excessive accumulation of scar tissue, contributes to organ dysfunction in various diseases. mdpi.commedsci.org ACE inhibitors are known to decrease cellular and tissue levels of angiotensin II, which is a potent inducer of myocardial fibrosis. nih.gov Research is exploring the anti-fibrotic mechanisms of compounds like this compound in in vitro and ex vivo settings.
Studies on cardiac mitochondrial function in an ex vivo animal model of global myocardial ischemia have shown that this compound can prevent the calcium-induced increase in the rate and amplitude of mitochondrial swelling in ischemic cardiac mitochondria. nih.gov This suggests that this compound may help preserve mitochondrial membrane structure, contributing to cytoprotection during ischemic cardiomyopathy. nih.gov
While specific detailed in vitro/ex vivo studies focusing solely on this compound's anti-fibrotic mechanisms were not extensively detailed in the search results, the general understanding of ACE inhibitors' role in reducing angiotensin II, a key pro-fibrotic mediator, provides a mechanistic basis for its potential anti-fibrotic effects. Research into novel anti-fibrotic compounds often involves assessing their impact on fibroblast proliferation, differentiation into myofibroblasts, and the expression of extracellular matrix components like collagen, as well as modulatory effects on signaling pathways such as TGF-β1 and MAPK. nih.goveuropeanreview.org Future in vitro and ex vivo studies could specifically investigate how this compound influences these processes in various tissue types prone to fibrosis.
Repurposing Potential Based on Mechanistic Insights
The understanding of this compound's mechanisms of action, particularly its effects on the RAAS and potentially on kinin pathways, opens avenues for drug repurposing. Repurposing involves using existing drugs for new therapeutic indications based on their known mechanisms and observed effects in different contexts. figshare.comscitechnol.com
Given its influence on the RAAS, this compound's potential in conditions where this system plays a role, beyond hypertension and heart failure, is being considered. For example, the RAAS has been implicated in the pathology of Alzheimer's disease (AD), and inhibitors of the RAAS, including ACE inhibitors, are being investigated for their potential in AD treatment by influencing factors like neurovascular dysfunction, oxidative stress, neuroinflammation, and cholinergic function. japsonline.com While some studies suggest this compound might be less potent in inhibiting brain ACE compared to other ACE inhibitors, the broader impact of systemic RAAS inhibition on neurological outcomes is an area of ongoing research. japsonline.com
Furthermore, the observation that this compound might restore bladder sensation by increasing substance P/bradykinin levels suggests a potential repurposing opportunity for conditions involving sensory neuropathy affecting bladder function. bmj.com This highlights how mechanistic insights into this compound's interaction with pathways beyond the canonical RAAS can reveal novel therapeutic possibilities.
Future Directions in this compound-Related Medicinal Chemistry Research
Future directions in medicinal chemistry research related to this compound could focus on several areas. One area involves designing novel compounds based on the imidazolidine (B613845) scaffold of this compound, exploring modifications to potentially enhance target selectivity, improve pharmacokinetic properties, or reduce off-target effects. mdpi.comnih.gov Medicinal chemistry plays a crucial role in refining chemical structures to improve potency, selectivity, and pharmacokinetic profiles. scitechnol.commdpi.com
Another direction could involve investigating hybrid molecules combining the ACE inhibitory activity of this compound with other beneficial properties. For instance, research into vasopeptidase inhibitors that inhibit both ACE and neutral endopeptidase (NEP) has shown potential in cardiovascular disease. oup.com Exploring molecules that incorporate elements of this compound's structure with the ability to modulate other relevant pathways could lead to novel therapeutic agents.
Q & A
Q. How is endothelial function restoration by this compound assessed in hypertensive animal models?
- Methodological Answer : Isolated kidney perfusion assays with acetylcholine-induced nitric oxide (NO) release, measured via chemiluminescence, quantify endothelial recovery. In stroke-prone SHRs, this compound (10 mg/kg) increased NO by 27.1 fmol/min/g kidney weight, reversing pressure-dependent endothelial dysfunction. Immunohistochemistry for eNOS expression further validates mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
